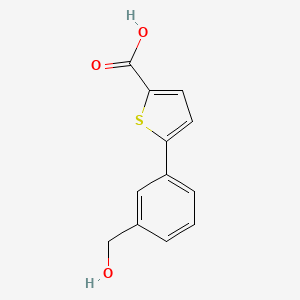

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is a thiophene-based compound featuring a hydroxymethyl-substituted phenyl ring at the 3-position of the thiophene core. This structure combines the electron-rich thiophene moiety with a polar hydroxymethyl group, which may enhance solubility and influence intermolecular interactions. Analytical data from related compounds, such as IR absorption bands (e.g., O–H stretch at ~3446 cm⁻¹ and C=O at ~1713 cm⁻¹) and mass spectral peaks (e.g., M⁺ at m/z 236 for a structurally similar compound), suggest characteristic functional group vibrations and molecular stability . Elemental analysis (C: ~61.00%, H: ~5.12%, S: ~13.57%) aligns with the molecular formula C₁₂H₁₂O₃S, corroborating its structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This is a common method for synthesizing thiophene derivatives.

Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.

Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale adaptations of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like bromine (Br2) and chloromethyl methyl ether (MOMCl) are used under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid has been identified as a significant precursor in the synthesis of various pharmacologically active compounds. Its derivatives are being explored for their potential in treating conditions related to mast cell dysfunction. Specifically, compounds derived from this acid have shown promise in treating:

- Asthma and Allergic Rhinitis : The compound's derivatives act as antagonists of prostaglandin D2 (PGD2), which is implicated in asthma and allergic reactions. Research indicates that these derivatives can alleviate symptoms associated with nasal occlusion and inflammation .

- Mast Cell Disorders : The pharmacological properties of this compound derivatives suggest their use in treating systemic mastocytosis and other disorders linked to excessive mast cell activation .

Table 1: Pharmacological Properties of Derivatives

| Compound Name | Target Condition | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Asthma | PGD2 Antagonist | |

| Compound B | Allergic Rhinitis | Anti-inflammatory | |

| Compound C | Mastocytosis | Mast cell stabilizer |

Synthetic Methodologies

The synthesis of this compound involves several innovative strategies that enhance its production efficiency and yield. Recent studies have highlighted various synthetic routes, including:

- Direct Synthesis from Thiophene Derivatives : Utilizing thiophene as a starting material, researchers have developed methods that allow for the straightforward introduction of the hydroxymethyl group and carboxylic acid functionalities .

- Use of Catalytic Systems : Advances in catalytic systems have enabled the selective functionalization of thiophene rings, which is crucial for producing derivatives with enhanced biological activity .

Table 2: Synthetic Routes Overview

Material Science Applications

Beyond pharmacology, this compound is also being investigated for its potential applications in material science. Its structural properties make it suitable for:

- Organic Electronics : Compounds based on this structure are being explored for use in organic semiconductors and photovoltaic devices due to their conductive properties .

- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the thermal stability and mechanical properties of the resulting materials .

Case Study 1: Development of Antiasthmatic Agents

A recent study focused on synthesizing a series of derivatives from this compound aimed at developing new antiasthmatic agents. The derivatives were evaluated for their efficacy as PGD2 antagonists, showing significant promise in preclinical models.

Case Study 2: Novel Photovoltaic Materials

Research conducted on the application of this compound in organic photovoltaic cells demonstrated that incorporating thiophene-based structures improved charge transport efficiency, leading to enhanced energy conversion rates.

Mechanism of Action

The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in the thiophene ring can participate in various interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Substituent Position and Electronic Effects

- The fluorine atom also enhances metabolic stability .

- 5-(4-Carboxyphenyl)thiophene-3-carboxylic acid: A carboxyl group at the phenyl 4-position increases hydrophilicity and may enable additional hydrogen bonding, contrasting with the hydroxymethyl group’s single hydroxyl donor .

- 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid : The trifluoromethyl group exerts significant electron-withdrawing effects, reducing electron density on the thiophene ring and altering reactivity in electrophilic substitutions .

Functional Group Modifications

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: The ethyl ester and amino groups reduce polarity, improving membrane permeability compared to the carboxylic acid form. The 3-chlorophenyl group enhances lipophilicity, which may affect pharmacokinetics .

- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid : The methoxycarbonyl group at position 5 creates steric hindrance and electronic effects that may limit rotational freedom, as seen in its planar crystal structure with O–H⋯O hydrogen bonding .

Physicochemical Properties

Key Observations :

- The hydroxymethyl group in the target compound provides moderate hydrophilicity, balancing solubility and membrane permeability.

- Electron-withdrawing groups (e.g., F, CF₃) lower pKa values, increasing acidity and ionization at physiological pH.

Anticancer and Antimicrobial Activity

- 5-(4-Chlorophenyl)thiophene-2-carboxylic acid derivatives : Exhibit potent anticancer activity (IC₅₀ < 1 μM against HeLa cells) due to chloro-substituted phenyl groups enhancing DNA intercalation .

- Sulfonamide-functionalized thiophenes : Show Gram-positive antibacterial activity (MIC: 4–8 μg/mL) via sulfonamide-enzyme interactions, a mechanism absent in the hydroxymethyl analog .

Protein Binding and Molecular Docking

- 4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid : Binds to Lys120, Phe182, and Arg221 residues with ΔG = -11.95 kcal/mol, suggesting strong affinity for enzymes like kinases . The hydroxymethyl group may similarly engage in hydrogen bonding but with reduced steric bulk compared to bromo/carboxymethoxy substituents.

Biological Activity

5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a hydroxymethyl group and a carboxylic acid, which contributes to its unique chemical behavior. The molecular formula is C12H12O3S, and its structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiophene derivatives, including this compound. It has shown effectiveness against both bacterial and fungal strains. For instance, the minimum inhibitory concentration (MIC) values against common pathogens were evaluated, revealing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Candida albicans | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

2. Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It was observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This activity suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

The biological activity of this compound is believed to stem from its ability to modulate signaling pathways involved in inflammation and immune response. Specifically, it may inhibit the NF-kappa B pathway, which plays a crucial role in regulating immune response and inflammation.

Case Studies

Several case studies have documented the effects of thiophene derivatives in clinical settings:

- Case Study 1: A study on patients with chronic inflammatory diseases showed that treatment with thiophene derivatives resulted in significant reductions in inflammatory markers.

- Case Study 2: In vitro studies using human cell lines demonstrated that the compound effectively reduced cell proliferation in cancer cells, indicating potential antitumor activity.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the hydroxymethyl group have been explored to improve solubility and potency against target pathogens.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-(Hydroxymethyl)phenyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?

Synthesis of thiophene derivatives often involves functionalization of the thiophene core. For example, methyl ester intermediates (e.g., methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate) can be hydrolyzed to carboxylic acids under basic conditions (K₂CO₃ in DMF, 0.1 M concentration) . Reaction optimization may include adjusting solvent polarity, temperature, and catalyst loading. Evidence from similar compounds (e.g., 3-Methylthiophene-2-carboxylic acid) suggests yields up to 80% can be achieved using CO₂ insertion strategies with palladium catalysts .

Q. How should researchers handle and store this compound to ensure safety and stability?

While specific safety data for this compound are unavailable, analogous thiophene-carboxylic acids (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) require:

- Storage : In airtight containers at 2–8°C, away from incompatible substances like strong oxidizers .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to mitigate risks of skin/eye irritation .

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

- Quantitative NMR : Ensures >95% purity by quantifying proton environments and integration ratios .

- X-ray Crystallography : Resolves structural details (e.g., dihedral angles between thiophene and substituents, as seen in 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, with O–H⋯O hydrogen bonds forming dimeric structures) .

- HPLC : Validates purity and monitors degradation products .

Advanced Research Questions

Q. How do computational studies predict the binding interactions of this compound with target proteins?

Molecular docking studies on analogous compounds (e.g., 5-[3-(benzylamino)phenyl]-4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid) reveal binding to residues like Lys120, Phe182, and Arg221, with free energy values (ΔG) ranging from -9.477 to -4.623 kcal/mol. These interactions suggest potential for modulating enzyme activity or receptor signaling .

Table 1 : Key Binding Parameters from Computational Studies

| Compound | Binding Residues | ΔG (kcal/mol) |

|---|---|---|

| 5-[3-(Benzylamino)phenyl]-... (analog) | Lys120, Phe182, Arg221, Gln266 | -9.477 |

| (5S)-5-{4-[2S]-... (analog) | Asp48, Phe182, Ser216, Gly220 | -4.623 |

Q. How can structural modifications enhance biological activity, and what are the SAR trends?

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the phenyl ring increase anti-inflammatory and anticancer activity, as observed in 5-(4-chlorophenyl) derivatives .

- Heterocyclic Additions : Pyrrolo[3,2-e]triazolo[4,3-c]pyrimidine moieties improve binding affinity to kinases, with IC₅₀ values surpassing doxorubicin in some cases .

Q. How do researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions or structural variations. For example:

- Anti-inflammatory vs. Cytotoxicity : Hydroxypropoxy derivatives in 4,5-diaryl thiophenes show reduced cytotoxicity but retain anti-inflammatory efficacy, emphasizing the need for dose-response profiling .

- Binding Affinity : Free energy calculations (e.g., ΔG differences >4 kcal/mol in analogs) highlight the role of solvent-accessible surface area in modulating interactions .

Q. What insights do crystallographic studies provide for drug design?

Crystal structures (e.g., P21/c space group, monoclinic system) reveal planar thiophene-carboxylic acid moieties, enabling rational design of derivatives with improved solubility and target engagement. Hydrogen-bonded dimers suggest strategies for stabilizing polymorphs .

Q. How is this compound metabolized, and what are the implications for toxicity?

While direct data are lacking, metabolic pathways of structurally related compounds involve:

Properties

Molecular Formula |

C12H10O3S |

|---|---|

Molecular Weight |

234.27 g/mol |

IUPAC Name |

5-[3-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2,(H,14,15) |

InChI Key |

UVKGBNWYXGGPER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(S2)C(=O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.